molecular formula C16H20N2O3Se B15186445 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- CAS No. 172256-06-3

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)-

Cat. No.: B15186445
CAS No.: 172256-06-3
M. Wt: 367.3 g/mol
InChI Key: ZPIXINLYUPHPPK-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of an ethoxymethyl group, an isopropyl group, and a phenylseleno group attached to the pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation using ethyl chloroformate in the presence of a base such as sodium hydride.

    Addition of the Isopropyl Group: The isopropyl group can be added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Phenylseleno Group: The phenylseleno group can be introduced via a nucleophilic substitution reaction using phenylselenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can undergo reduction reactions to remove the phenylseleno group.

    Substitution: The ethoxymethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require nucleophiles like amines or thiols and suitable catalysts.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: De-selenated products.

    Substitution: Various substituted pyrimidinedione derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with nucleic acids and cellular membranes, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-(methoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)-
  • 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylthio)-
  • 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylsulfonyl)-

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

172256-06-3

Molecular Formula

C16H20N2O3Se

Molecular Weight

367.3 g/mol

IUPAC Name

1-(ethoxymethyl)-6-phenylselanyl-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C16H20N2O3Se/c1-4-21-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)20/h5-9,11H,4,10H2,1-3H3,(H,17,19,20)

InChI Key

ZPIXINLYUPHPPK-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC=CC=C2

Origin of Product

United States

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